molecular formula C7H17Br2N B1339809 (3-Bromopropyl)diethylamine hydrobromide CAS No. 69835-35-4

(3-Bromopropyl)diethylamine hydrobromide

Cat. No. B1339809
CAS RN: 69835-35-4
M. Wt: 275.02 g/mol
InChI Key: KAELPAFGRTUXOY-UHFFFAOYSA-N
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Description

“(3-Bromopropyl)diethylamine hydrobromide” is a chemical compound with the CAS Number: 69835-35-4 . It is commonly used as a reagent to introduce a propylamine group to the molecular skeleton . The compound appears as a powder and is typically stored at room temperature .


Molecular Structure Analysis

The molecular formula of “(3-Bromopropyl)diethylamine hydrobromide” is C7H17Br2N . The InChI code is 1S/C7H16BrN.BrH/c1-3-9(4-2)7-5-6-8;/h3-7H2,1-2H3;1H and the InChI key is KAELPAFGRTUXOY-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“(3-Bromopropyl)diethylamine hydrobromide” has a molecular weight of 275.03 . It appears as a powder and is typically stored at room temperature . The compound has a theoretical density of 1.179 g/cm^3 .

Scientific Research Applications

Carbon Dioxide Capture

One significant application of related compounds to (3-Bromopropyl)diethylamine hydrobromide in scientific research involves carbon dioxide capture. Diethylenetriamine hydrobromide, a compound with a somewhat similar structure, has been utilized for capturing CO2 in nonaqueous systems, demonstrating a phase change and indicating potential for high CO2 capacity and efficient recycling capabilities. This process, involving O–H···:N type of hydrogen bonding and the stabilizing effects of bromide ion, underscores the role such compounds could play in environmental management and sustainability efforts (Yang Chen & Hui Hu, 2017).

Ionic Liquids for CO2 Capture

Another application is found in the synthesis of new ionic liquids through reactions involving similar bromopropylamine compounds. These ionic liquids can reversibly react with CO2, sequestering the gas efficiently. Such materials offer a nonvolatile, water-independent means of CO2 capture, highlighting their potential in green chemistry and sustainability applications (Eleanor D. Bates et al., 2002).

Synthesis of Organic Compounds

Further, compounds like N-(3-bromopropyl)amides, which can undergo nucleophilic autocyclo-O-alkylation to form 5,6-dihydro-4H-1,3-oxazine hydrobromides, demonstrate the utility of bromopropyl compounds in synthesizing organic molecules. This process is influenced by electron-donating amide substituents, offering insights into autocyclization efficiency and the synthesis of complex organic frameworks (Damodara N Reddy & Erode N Prabhakaran, 2011).

Green Protocol for Phenol Regeneration

The high nucleophilicity of bromide ions has been applied in the cleavage of ethers to regenerate phenols from aryl alkyl ethers, utilizing ionic liquids like 1-n-butyl-3-methylimidazolium bromide. This method offers a greener, efficient approach to demethylate ethers, showcasing the adaptability of bromopropyl compounds in facilitating environmentally friendly chemical processes (Shanthaveerappa K. Boovanahalli et al., 2004).

Antimicrobial Agents

Bromopropyl compounds have also been explored for their potential in creating novel antimicrobial agents. Through reactions with chloroethyl diethylamine hydrochloride, novel thiopyrimidin-4(3H)-ones with potential antimicrobial properties have been synthesized, indicating the utility of such compounds in developing new therapeutics (M. Attia et al., 2013).

Safety And Hazards

The compound is considered hazardous and comes with a warning signal word . Hazard statements include H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-bromo-N,N-diethylpropan-1-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16BrN.BrH/c1-3-9(4-2)7-5-6-8;/h3-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAELPAFGRTUXOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70505274
Record name 3-Bromo-N,N-diethylpropan-1-amine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70505274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromopropyl)diethylamine hydrobromide

CAS RN

69835-35-4
Record name NSC68426
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68426
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Bromo-N,N-diethylpropan-1-amine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70505274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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